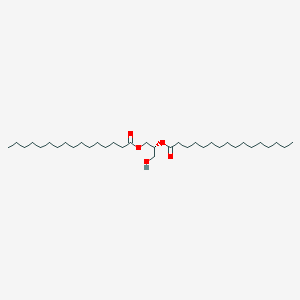

2,3-Dipalmitoil-sn-glicerol

Descripción general

Descripción

2,3-Dipalmitoyl-sn-glycerol is a diacylglycerol compound where two palmitic acid molecules are esterified to the glycerol backbone at the 2 and 3 positions. This compound is a type of glyceride, which is a class of lipids that are important for various biological functions, including energy storage and cellular structure.

Aplicaciones Científicas De Investigación

Biochemical Research

Lipid Metabolism Studies

DPG serves as a substrate in studies investigating lipid metabolism, particularly in the context of phospholipid biosynthesis. Its role in the synthesis of phosphatidylserine from serine and CDP-diacylglycerol has been highlighted in various studies. For instance, researchers have explored how DPG interacts with enzymes involved in lipid metabolism, providing insights into the mechanisms of lipid synthesis and modification in both prokaryotic and eukaryotic organisms .

Enzyme Activity Assays

DPG is often utilized as a substrate in enzyme activity assays to measure the activity of specific lipid-modifying enzymes. The compound's structural characteristics allow for the differentiation between various enzymatic pathways, which is crucial for understanding lipid signaling and metabolism .

Pharmaceutical Applications

Drug Delivery Systems

Due to its amphiphilic nature, DPG has potential applications in drug delivery systems. Its ability to form liposomes or micelles can enhance the solubility and bioavailability of hydrophobic drugs. Studies have demonstrated that DPG-based formulations can improve the pharmacokinetics of certain therapeutic agents, making them more effective in clinical settings .

Vaccine Development

DPG has been investigated as an adjuvant in vaccine formulations. Its incorporation into vaccine delivery systems can enhance immune responses by promoting better antigen presentation and uptake by immune cells. Research indicates that DPG can improve the efficacy of vaccines against various pathogens by modulating immune responses .

Food Science

Emulsification Properties

In food science, DPG is studied for its emulsifying properties. It can stabilize emulsions, which are crucial for the texture and stability of various food products. The compound's ability to interact with both water and oil phases makes it a valuable ingredient in the formulation of dressings, sauces, and dairy products .

Cosmetic Industry

Skin Care Formulations

DPG is also used in cosmetic formulations due to its moisturizing properties. It can enhance skin hydration by forming a barrier that reduces water loss. This application is particularly relevant in creams and lotions designed for dry skin conditions .

Case Studies

Mecanismo De Acción

Target of Action

2,3-Dipalmitoyl-sn-glycerol (DPPG) is a type of phospholipid that primarily targets lipid membranes . It is a major component of liposomes, which are small unilamellar lipid vesicles . These liposomes are used in various applications such as drug delivery systems and sensors .

Mode of Action

DPPG interacts with its targets by adsorbing onto solid surfaces, which is a crucial step in the development of devices based on liposomes . The liposomes of DPPG are generally adsorbed intact onto the surface . This adsorption is influenced by the electrostatic interactions between the negatively charged lipid liposomes and the outermost, positively charged layer of the surface .

Biochemical Pathways

It has been suggested that dppg may affect membrane structure in model membranes . This could potentially influence various cellular processes, as the structure and integrity of membranes are crucial for cell function.

Pharmacokinetics

It’s known that dppg can be used as a biological material or organic compound for life science-related research .

Result of Action

The primary result of DPPG’s action is the formation of stable liposomes on solid surfaces . These liposomes can remain stable for several hours, making them suitable for various applications such as drug delivery systems and sensors . Additionally, DPPG may influence the structure of lipid membranes, potentially affecting various cellular processes .

Action Environment

The action of DPPG is influenced by environmental factors such as the roughness of the surface onto which the liposomes are adsorbed . Rough surfaces are achieved by preparing polyelectrolyte layer-by-layer films, which act as soft polymer cushions . The roughness of the surface is a variable to be taken into account if one intends to adsorb intact lipid structures .

Análisis Bioquímico

Biochemical Properties

2,3-Dipalmitoyl-sn-glycerol interacts with various biomolecules in biochemical reactions. It has been found to affect membrane structure in model membranes . It is also known to activate protein kinase C (PKC) when used at certain concentrations .

Cellular Effects

The effects of 2,3-Dipalmitoyl-sn-glycerol on cells and cellular processes are diverse. It influences cell function by affecting the structure and fluidity of cell membranes . It can also impact cell signaling pathways and gene expression through its interactions with proteins like PKC .

Molecular Mechanism

At the molecular level, 2,3-Dipalmitoyl-sn-glycerol exerts its effects through binding interactions with biomolecules and changes in gene expression. For instance, it can activate PKC, an enzyme involved in various cellular processes .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of 2,3-Dipalmitoyl-sn-glycerol can change. For example, it has been observed that the compound’s ability to affect membrane structure can vary depending on the conditions of the experiment .

Metabolic Pathways

2,3-Dipalmitoyl-sn-glycerol is involved in various metabolic pathways. It is a type of diacylglycerol, a class of lipids that play a crucial role in cellular metabolism .

Transport and Distribution

2,3-Dipalmitoyl-sn-glycerol is transported and distributed within cells and tissues as part of lipid structures. It is a component of various types of lipids, including phospholipids, which are key components of cell membranes .

Subcellular Localization

The subcellular localization of 2,3-Dipalmitoyl-sn-glycerol is primarily within the lipid bilayers of cell membranes. As a component of these membranes, it plays a crucial role in maintaining their structure and function .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2,3-Dipalmitoyl-sn-glycerol can be synthesized through esterification reactions involving glycerol and palmitic acid. One common method involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction typically occurs under reflux conditions with the removal of water to drive the reaction to completion.

Industrial Production Methods

In industrial settings, the production of 2,3-Dipalmitoyl-sn-glycerol may involve enzymatic methods using lipases, which offer higher specificity and milder reaction conditions compared to chemical catalysts. The enzymatic process can be carried out in a solvent-free system or in the presence of organic solvents to enhance the solubility of the reactants.

Análisis De Reacciones Químicas

Types of Reactions

2,3-Dipalmitoyl-sn-glycerol can undergo various chemical reactions, including:

Oxidation: This reaction can lead to the formation of peroxides and other oxidative degradation products.

Hydrolysis: In the presence of water and an acid or base catalyst, 2,3-Dipalmitoyl-sn-glycerol can be hydrolyzed to yield glycerol and palmitic acid.

Transesterification: This reaction involves the exchange of ester groups between different glycerides or between glycerides and alcohols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can use sodium hydroxide.

Transesterification: Catalysts such as sodium methoxide or lipases are commonly used.

Major Products Formed

Oxidation: Peroxides and aldehydes.

Hydrolysis: Glycerol and palmitic acid.

Transesterification: New glycerides or esters depending on the reactants used.

Comparación Con Compuestos Similares

Similar Compounds

1,2-Dipalmitoyl-sn-glycerol: Similar structure but with esterification at the 1 and 2 positions.

1,3-Dipalmitoyl-2-oleoyl-sn-glycerol: Contains an oleic acid at the 2 position instead of palmitic acid.

1,2-Dioleoyl-3-palmitoyl-rac-glycerol: Contains oleic acids at the 1 and 2 positions and palmitic acid at the 3 position.

Uniqueness

2,3-Dipalmitoyl-sn-glycerol is unique due to its specific esterification pattern, which influences its physical properties and interactions with biological molecules. This specific structure can affect its behavior in lipid bilayers and its susceptibility to enzymatic hydrolysis.

Actividad Biológica

2,3-Dipalmitoyl-sn-glycerol (DPG) is a glycerolipid that plays a significant role in various biological processes. It is a diacylglycerol composed of two palmitic acid chains attached to the glycerol backbone at the sn-2 and sn-3 positions. This compound is of particular interest due to its involvement in cellular signaling, membrane dynamics, and potential therapeutic applications.

- Molecular Formula : C35H68O5

- Molecular Weight : 564.94 g/mol

- CAS Number : 10218498

Biological Role

DPG has been identified as a metabolite in Saccharomyces cerevisiae, indicating its role in yeast metabolism and possibly in other eukaryotic organisms as well . Its structural characteristics suggest that it may influence membrane fluidity and stability, which are critical for cellular function.

- Membrane Structure and Dynamics : DPG contributes to the formation and maintenance of lipid bilayers. The presence of saturated fatty acids like palmitic acid enhances membrane rigidity, which can affect the activity of membrane-bound proteins and receptors.

- Cell Signaling : Diacylglycerols, including DPG, are known second messengers in various signaling pathways, particularly those involving protein kinase C (PKC). This signaling pathway is crucial for numerous cellular processes, including growth, differentiation, and apoptosis .

Table 1: Summary of Biological Activities

Case Studies

- Yeast Metabolism : A study demonstrated that DPG is produced during lipid metabolism in Saccharomyces cerevisiae, highlighting its role as a metabolic intermediate. The study utilized pulse-labeling techniques to trace the incorporation of fatty acids into glycerolipids .

- Phosphatidylserine Synthesis : Research indicates that DPG can serve as a substrate for phosphatidylserine synthase, an enzyme involved in the synthesis of phosphatidylserine from serine and DPG. This reaction underscores its importance in maintaining phospholipid homeostasis within cells .

- Drug Delivery Systems : Recent studies have explored the use of DPG in developing biomimetic lipid formulations for drug delivery. Its ability to form stable lipid bilayers makes it an attractive candidate for encapsulating therapeutic agents .

Propiedades

IUPAC Name |

[(2R)-2-hexadecanoyloxy-3-hydroxypropyl] hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H68O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(37)39-32-33(31-36)40-35(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33,36H,3-32H2,1-2H3/t33-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEJLGIQLPYYGEE-MGBGTMOVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@@H](CO)OC(=O)CCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H68O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

568.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the stereochemistry of 2,3-dipalmitoyl-sn-glycerol in biological systems?

A: The stereochemistry of 2,3-dipalmitoyl-sn-glycerol plays a crucial role in its interaction with enzymes like lysosomal phospholipase A1. While this enzyme readily hydrolyzes both sn-1,2 and sn-2,3 isomers of dipalmitoylphosphatidylcholine, the Vmax for the sn-2,3 isomer is slightly lower. [] This suggests that even subtle structural differences can impact enzymatic activity.

Q2: How can 1H-NMR be used to determine the enantiomeric purity of compounds like 2,3-dipalmitoyl-sn-glycerol?

A: A study demonstrated the use of 1H-NMR with a chiral shift reagent, tri(3-heptafluorobutyryl-d-camphorato)praseodymium(III), to determine the enantiomeric purity of glycerides, including 2,3-dipalmitoyl-sn-glycerol. [] By converting the compound into its trimethylsilyl ether derivative, researchers could analyze the enantiomeric ratio based on the induced splitting patterns of the trimethylsilyl group protons.

Q3: Can you explain the application of 2,3-dipalmitoyl-sn-glycerol in synthesizing specific phospholipids?

A: 2,3-Dipalmitoyl-sn-glycerol serves as a valuable precursor for synthesizing mixed acid 1-sn-phosphatidylcholines. [] After converting racemic 1,2-dipalmitoyl-sn-glycerol-3-phosphorylcholine to 2,3-dipalmitoyl-sn-glycerol-1-phosphorylcholine via enzymatic hydrolysis, it can be further modified to obtain the desired mixed acid 1-sn-phosphatidylcholines, which are otherwise difficult to synthesize.

Q4: What are the analytical techniques used to study the properties of 2,3-dipalmitoyl-sn-glycerol and related compounds?

A: Beyond 1H-NMR, high-performance liquid chromatography (HPLC) coupled with mass spectrometry proves particularly useful for separating and identifying triacylglycerol enantiomers and positional isomers, including those related to 2,3-dipalmitoyl-sn-glycerol. [] This method allows for analyzing complex mixtures and determining the composition of various fats and oils.

Q5: How does the structure of 2,3-dipalmitoyl-sn-glycerol relate to its mixing characteristics?

A: Research has explored the structures and binary mixing characteristics of enantiomers of 1-oleoyl-2,3-dipalmitoyl-sn-glycerol (S-OPP) and 1,2-dipalmitoyl-3-oleoyl-sn-glycerol (R-PPO). [] While this research focuses on related compounds, it highlights the importance of understanding how specific structural features, such as the position and stereochemistry of fatty acid chains, influence the physical properties of these molecules.

Q6: Can you elaborate on the use of lipases in relation to chiral triglycerides like those related to 2,3-dipalmitoyl-sn-glycerol?

A: Lipases play a crucial role in the synthesis of chiral triglycerides. [] While this research doesn't directly involve 2,3-dipalmitoyl-sn-glycerol, it highlights the potential of enzymatic approaches for synthesizing specific enantiomers of triglycerides, which are valuable tools for various applications in food chemistry and pharmaceutical research.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.